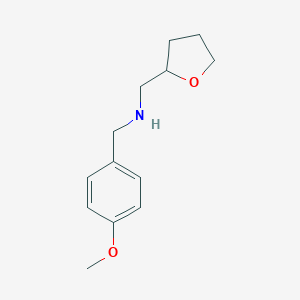

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

BenchChem offers high-quality (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h4-7,13-14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNNHXMTOVMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389785 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356537-07-0 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR chemical shifts for (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry, drug discovery, and materials science. Its ability to provide a detailed atomic-level map of a molecule is unparalleled. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a molecule incorporating several key functional groups: a p-substituted aromatic ring, an ether, and a secondary amine.

This document is structured to serve as a practical resource for researchers and scientists. It provides predicted chemical shifts based on established principles and computational tools, a rigorous experimental protocol for acquiring high-quality NMR data, and a detailed interpretation of the spectral features. The causality behind experimental choices and spectral assignments is emphasized to provide a deeper understanding beyond mere data reporting.

Predicted NMR Data and Structural Assignment

The structure with systematic numbering for NMR assignment is presented below:

Caption: Molecular structure and numbering scheme for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2, H-6 | ~ 7.25 | d (J ≈ 8.6 Hz) | 2H | Aromatic protons ortho to benzyl group |

| H-3, H-5 | ~ 6.87 | d (J ≈ 8.6 Hz) | 2H | Aromatic protons meta to benzyl group |

| H-13 | ~ 3.81 | s | 3H | Methoxy group protons |

| H-9 | ~ 3.95 - 4.10 | m | 1H | THF proton on C-9 |

| H-12 | ~ 3.70 - 3.85 | m | 2H | THF protons on C-12 |

| H-7 | ~ 3.75 | s | 2H | Benzyl protons |

| H-8 | ~ 2.65 - 2.80 | m | 2H | Methylene protons adjacent to N and THF |

| H-10, H-11 | ~ 1.80 - 2.05 | m | 4H | THF protons on C-10 and C-11 |

| NH | ~ 1.5 - 2.5 | br s | 1H | Amine proton (variable, may exchange) |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Label | Predicted Shift (δ, ppm) | Assignment |

| C-4 | ~ 158.8 | Aromatic carbon attached to OCH₃ |

| C-1 | ~ 131.5 | Aromatic ipso-carbon |

| C-2, C-6 | ~ 129.8 | Aromatic carbons ortho to benzyl group |

| C-3, C-5 | ~ 113.9 | Aromatic carbons meta to benzyl group |

| C-9 | ~ 78.0 | THF carbon adjacent to O and C-8 |

| C-12 | ~ 68.0 | THF carbon adjacent to O and C-11 |

| C-13 | ~ 55.3 | Methoxy carbon |

| C-7 | ~ 53.5 | Benzyl carbon |

| C-8 | ~ 52.0 | Methylene carbon adjacent to N |

| C-11 | ~ 28.5 | THF carbon |

| C-10 | ~ 25.8 | THF carbon |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and proper instrument setup.[5]

Caption: Standard workflow for solution-state NMR spectroscopy.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of the analyte for a standard ¹H NMR spectrum.[6][7] For ¹³C NMR, which has a much lower natural abundance and sensitivity, a higher concentration is required, typically 20-50 mg.[5]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[5] Deuterated chloroform (CDCl₃) is an excellent first choice for many neutral organic molecules. Use a volume of approximately 0.6-0.7 mL to achieve the proper sample height (4-5 cm) in a standard 5 mm NMR tube.[8][9]

-

Dissolution: It is best practice to dissolve the sample in a clean, separate vial before transferring it to the NMR tube.[6] This allows for effective mixing via vortexing or gentle sonication to ensure complete dissolution and provides an opportunity to visually inspect for any undissolved particulates.[6]

-

Transfer and Filtration: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean NMR tube.[7][9] If any solid particles are visible, filter the solution through a small cotton or glass wool plug in the pipette.[9] Particulate matter can severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.[8]

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is sufficient and avoids potential sample contamination.[5][10]

-

Final Steps: Cap the NMR tube securely to prevent evaporation and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[5]

Data Acquisition

-

Locking: The spectrometer's first step is to "lock" onto the deuterium signal of the solvent. This serves as a reference to stabilize the magnetic field against drifts during the experiment.[5]

-

Shimming: This is the most critical step for achieving high resolution. The instrument adjusts a series of shim coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume. This process minimizes peak broadening and distortion.[5]

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., 400 MHz for ¹H). This ensures maximum efficiency in both transmitting the radiofrequency pulse and receiving the NMR signal.[5]

-

Acquisition: Set the appropriate experimental parameters (e.g., spectral width, number of scans, relaxation delay) and initiate data collection. For ¹³C spectra, a significantly larger number of scans is required compared to ¹H spectra to achieve an adequate signal-to-noise ratio.

Spectral Interpretation and Causality

Analysis of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.8-7.3 ppm): The p-disubstituted benzene ring is expected to produce a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the activating methoxy group (H-3, H-5) are shielded and appear upfield (~6.87 ppm), while the protons ortho to the benzyl group (H-2, H-6) are slightly deshielded and appear further downfield (~7.25 ppm).

-

Methoxy Protons (δ ~3.81 ppm): The three protons of the methoxy group (H-13) are chemically equivalent and do not couple to other protons, resulting in a sharp singlet integrated to 3H. Their chemical shift is highly characteristic of methoxy groups attached to an aromatic ring.[11]

-

Benzyl Protons (δ ~3.75 ppm): The two benzyl protons (H-7) are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Tetrahydrofuran (THF) Moiety (δ 1.8-4.1 ppm):

-

The proton at the C-9 position (H-9) is adjacent to both the ring oxygen and the C-8 methylene group, making it the most deshielded proton in this fragment (~3.95-4.10 ppm). It will appear as a multiplet due to coupling with the diastereotopic protons on C-8 and C-10.

-

The two protons on C-12 are also adjacent to the ring oxygen, resulting in a downfield shift (~3.70-3.85 ppm) and a complex multiplet pattern.

-

The methylene protons on C-8, attached to the amine nitrogen, are deshielded and appear around 2.65-2.80 ppm.

-

The remaining THF protons on C-10 and C-11 are in a more aliphatic environment and will be found furthest upfield in this spin system (~1.80-2.05 ppm).

-

-

Amine Proton (NH): The chemical shift of the N-H proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can undergo exchange with trace amounts of D₂O in the solvent, which would cause the signal to disappear.

Analysis of the ¹³C NMR Spectrum

-

Aromatic Region (δ 113-159 ppm): Six distinct signals are expected. The carbon attached to the electron-donating methoxy group (C-4) is the most deshielded, appearing around 158.8 ppm.[12] The carbons ortho to the methoxy group (C-3, C-5) are shielded and appear upfield (~113.9 ppm). The remaining carbons (C-1, C-2, C-6) appear at intermediate shifts.

-

Aliphatic Region (δ 25-80 ppm):

-

The THF carbons adjacent to the oxygen (C-9 and C-12) are the most deshielded in the aliphatic region, appearing around 78.0 ppm and 68.0 ppm, respectively.

-

The methoxy carbon (C-13) has a highly characteristic shift around 55.3 ppm.[11][12]

-

The benzyl carbon (C-7) and the methylene carbon attached to the nitrogen (C-8) will appear in the 50-55 ppm range.

-

The remaining two THF carbons (C-10, C-11) are in a standard alkane-like environment and are expected at approximately 25-30 ppm.

-

The Influence of Solvent Choice

It is crucial to recognize that NMR chemical shifts are not immutable; they can be influenced by the solvent.[13] Interactions between the solvent and solute, such as hydrogen bonding or aromatic stacking, can alter the local electronic environment of the nuclei.[14][15] For instance, using an aromatic solvent like benzene-d₆ instead of CDCl₃ would likely cause significant upfield shifts for protons positioned over the face of the benzene solvent molecules due to anisotropic effects.[16] This phenomenon can be a powerful tool for resolving overlapping signals in complex spectra.

Conclusion

This guide provides a detailed framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. By combining predictive methods with a robust experimental protocol, researchers can confidently perform structural verification. The analysis demonstrates how the chemical environment of each nucleus dictates its specific chemical shift, offering a powerful illustration of the structure-elucidating capability of NMR spectroscopy. This foundational knowledge is essential for professionals in chemical research and drug development who rely on NMR for unambiguous molecular characterization.

References

- How To Prepare And Run An NMR Sample - Blogs - News. (2025, July 24).

- NMR Sample Preparation: The Complete Guide - Organomation.

- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40, 1807-1813.

- NMR Sample Preparation - Western University.

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.

- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13).

- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.

- Solvent Effects in the Nuclear Magnetic Resonance Spectra of Benzalmalononitriles - Canadian Science Publishing.

- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis.

- Computational Analysis of Solvent Effects in NMR Spectroscopy - ACS Publications. (2009, November 23).

- CASPRE - 13C NMR Predictor.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.

- Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers - ChemRxiv.

- Supplementary Information - Royal Society of Chemistry.

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

- Predict 13C carbon NMR spectra - nmrdb.org.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Visualizer loader [nmrdb.org]

- 4. Predict 13C carbon NMR spectra [nmrdb.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. organomation.com [organomation.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. reddit.com [reddit.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. academic.oup.com [academic.oup.com]

Architecting Nitrogen-Containing Pharmacophores: A Technical Whitepaper on (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Executive Summary

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 356537-07-0) is a highly versatile secondary amine characterized by its dual functional motifs: an electron-rich 4-methoxybenzyl group and a flexible tetrahydrofuran (THF) ring. As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical parameters, elucidate the mechanistic synthesis, and explore the biological applications of this compound. It serves as a critical building block in medicinal chemistry, particularly in the development of novel antimicrobial and antifungal agents.

Physicochemical Profiling and Structural Logic

The molecular architecture of this compound dictates its behavior in both synthetic environments and biological systems. The secondary amine acts as a focal point for further derivatization (e.g., amidation, reductive amination), while the ether oxygens in the methoxy and THF groups provide critical hydrogen-bond acceptor sites necessary for target protein interactions.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Mechanistic Significance |

| CAS Number | 356537-07-0 | Unique identifier for regulatory and sourcing compliance. |

| Molecular Formula | C13H19NO2 | Indicates a balanced lipophilic-hydrophilic ratio. |

| Molecular Weight | 221.3 g/mol | Low MW ensures favorable ligand efficiency (LE) in drug design. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates direct hydrogen bonding with target kinase/enzyme active sites. |

| Hydrogen Bond Acceptors | 3 (O, O, N) | Enhances aqueous solubility and receptor binding affinity. |

| Topological Polar Surface Area | ~30.5 Ų | Optimal for high membrane permeability, including potential blood-brain barrier (BBB) crossing. |

| Rotatable Bonds | 5 | Provides necessary conformational flexibility to adapt to binding pockets. |

Mechanistic Synthesis and Experimental Workflow

The synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine relies on a highly controlled bimolecular nucleophilic substitution (SN2) [1]. The choice of reagents and conditions is not arbitrary; it is a carefully balanced thermodynamic and kinetic system supported by established organic synthesis frameworks ().

Causality in Reagent Selection:

-

Solvent (DMF): A polar aprotic solvent is mandatory. It solvates the potassium cations but leaves the amine nucleophile unsolvated and highly reactive, significantly lowering the activation energy of the SN2 transition state.

-

Base (K2CO3): A mild, heterogeneous base is selected over stronger bases (like NaH) to prevent unwanted side reactions (e.g., ether cleavage). It acts as a thermodynamic sink for the HCl byproduct, ensuring the amine remains in its unprotonated, nucleophilic form.

Protocol 1: Step-by-Step SN2 Synthesis Workflow

-

System Preparation: Purge an oven-dried 250 mL round-bottom flask with N2 gas to prevent oxidative degradation of the amine. Dissolve tetrahydrofuran-2-ylmethylamine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous DMF.

-

Acid Scavenging: Add anhydrous K2CO3 (20.0 mmol, 2.0 eq). Stir for 15 minutes at room temperature to ensure uniform suspension.

-

Electrophilic Addition: Cool the system to 0 °C using an ice bath. Dropwise add 4-methoxybenzyl chloride (11.0 mmol, 1.1 eq) over 30 minutes. Self-Validating Step: The slow addition at low temperature kinetically favors mono-alkylation over di-alkylation by keeping the instantaneous concentration of the electrophile low.

-

Propagation: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

-

Isolation: Quench the reaction with 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaCl (brine) to partition the residual DMF into the aqueous phase.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, Gradient: 0-10% Methanol in Dichloromethane).

Logical workflow of the SN2 synthesis pathway emphasizing reagent causality.

Analytical Validation Protocol (LC-MS)

To ensure trustworthiness and scientific integrity, the synthesized product must undergo rigorous analytical validation. This protocol is a self-validating system designed to confirm both identity and purity simultaneously.

Protocol 2: LC-MS Identity and Purity Confirmation

-

Sample Preparation: Dilute 1.0 mg of the purified compound in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm particle size). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Causality: Both mobile phases must contain 0.1% Formic Acid. The acid forces the secondary amine into its fully protonated state, preventing secondary electrostatic interactions with free silanols on the stationary phase, which would otherwise cause severe peak tailing.

-

Mass Detection: Utilize an Electrospray Ionization (ESI) source in positive mode.

-

Data Interpretation (Self-Validation): The analysis is considered successful and the batch validated only if a single, symmetrical UV peak (at 254 nm, corresponding to the aromatic ring) perfectly co-elutes with a Total Ion Chromatogram (TIC) peak exhibiting an m/z of 222.1 ([M+H]+). The strict absence of an m/z of 342.2 confirms the successful suppression of the dialkylated byproduct during synthesis.

Biological Activity and Pharmacological Logic

Recent screening initiatives have highlighted the potential of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as a lead compound for antimicrobial and antifungal drug development () [1]. The structural logic behind this activity lies in its amphiphilic nature.

Mechanistic Hypothesis: The lipophilic 4-methoxybenzyl moiety acts as a membrane-penetrating anchor, allowing the molecule to partition into the lipid bilayers of microbial pathogens. Once embedded, the basic secondary amine and the hydrogen-bonding THF oxygen can interact with negatively charged phospholipids or specific transmembrane enzymatic targets (e.g., ergosterol biosynthesis enzymes in fungi), leading to membrane destabilization and subsequent cell death.

Putative pharmacological pathway illustrating structure-activity relationships.

Conclusion

The strategic combination of a methoxybenzyl electron-donating system with a flexible, hydrophilic tetrahydrofuran ring makes (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine a highly privileged scaffold. By adhering to strict thermodynamic controls during synthesis and employing self-validating LC-MS analytical protocols, researchers can reliably produce and utilize this compound to map new pharmacological spaces in antimicrobial drug discovery.

References

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine mechanism of action in biological assays

An In-depth Technical Guide to Elucidating the Mechanism of Action of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in Biological Assays

Authored by: A Senior Application Scientist

Abstract

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, identified by CAS number 356537-07-0, is a unique small molecule featuring a 4-methoxybenzyl group and a tetrahydrofurfurylamine moiety.[1][2] While preliminary data suggests potential antimicrobial and antifungal properties, its precise mechanism of action remains largely uncharacterized.[1] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and define the biological mechanism of this compound. We will proceed from broad phenotypic screening to specific target identification, validation, and pathway analysis, offering field-proven insights and detailed experimental protocols. This document serves as a strategic roadmap for transforming a novel chemical entity into a well-understood pharmacological agent.

Introduction and Structural Rationale

The chemical structure of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a composite of two moieties with known bio-relevance, suggesting a promising starting point for investigation.

-

The 4-Methoxybenzyl Group: This functional group is a common feature in a variety of pharmacologically active compounds. For instance, 4-methoxybenzylamine is a key intermediate in the synthesis of COX-2 inhibitors, SIRT1 inhibitors, and anti-cancer agents.[3][4] This suggests that our target compound may interact with enzymatic or signaling pathways implicated in inflammation or cell proliferation.

-

The Tetrahydrofuran (THF) Moiety: The THF ring is a prevalent scaffold in medicinal chemistry.[5] It can serve as a bioisostere for other cyclic structures and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[5] Notably, THF-containing amines are highlighted in patents for pharmaceutical intermediates, particularly for kinase inhibitors.[1]

Given this structural context, a logical starting hypothesis is that (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine may exert its biological effects by targeting enzymes such as kinases or by interfering with cellular signaling pathways. This guide will outline the necessary steps to test this hypothesis and uncover its specific mechanism.

Phase 1: Broad Phenotypic Screening and Initial Biological Characterization

The first principle in elucidating a mechanism of action is to define what the compound does at a cellular or organismal level. A broad-based screening approach is essential to identify a robust and reproducible phenotype, which will guide all subsequent investigations.

Rationale for Experimental Choices

We will begin by confirming the reported antimicrobial activity and expanding the screen to include a panel of human cancer cell lines. The inclusion of cancer cells is justified by the prevalence of the 4-methoxybenzyl and THF moieties in known anti-proliferative agents.[4][6][7] A diverse panel of cell lines from different tissue origins (e.g., breast, colon, lung, leukemia) is crucial, as compound activity is often cell-context dependent.

Experimental Workflow: Phenotypic Screening

The overall workflow for this initial phase is depicted below.

Caption: Workflow for Initial Phenotypic Screening.

Detailed Protocol: Cell Viability (Resazurin-based) Assay

This protocol provides a robust method for assessing the compound's effect on the viability of adherent cancer cell lines.

-

Cell Plating: Seed cells in a 96-well clear-bottom black plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution series of the test compound in growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink color.

-

Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the "no cells" wells from all other wells.

-

Calculate percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Treated / Signal_Vehicle)).

-

Plot percent inhibition against log[compound concentration] and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Anticipated Data and Interpretation

The primary output of this phase will be a table of IC₅₀ values for the compound against all tested cell lines and microbial strains.

| Cell Line / Strain | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 1.5 |

| HCT-116 | Colon Cancer | 2.3 |

| A549 | Lung Cancer | > 50 |

| S. aureus | Gram-positive bacteria | 10.2 |

| E. coli | Gram-negative bacteria | > 100 |

Table 1: Hypothetical IC₅₀ data from initial screening.

A profile like the one above would suggest the compound has potent, selective anti-proliferative activity against specific cancer cell lines (MCF-7, HCT-116) and moderate antibacterial activity against Gram-positive bacteria. This selectivity is a crucial piece of information, pointing away from a general cytotoxic mechanism and towards interaction with a specific molecular target present in the sensitive cells.

Phase 2: Target Identification and Hypothesis Generation

With a confirmed phenotype (e.g., anti-proliferative activity in HCT-116 cells), the next critical step is to identify the molecular target(s) through which the compound exerts this effect. A dual-pronged approach, combining computational prediction with experimental validation, is most effective.

Rationale for Experimental Choices

Computational tools can rapidly generate hypotheses by comparing the compound's structure to databases of known ligands and protein binding sites.[8][9] These in silico predictions must then be validated by direct experimental evidence of a physical interaction between the compound and the putative target protein(s) within the cell.

Workflow: Target Identification

Caption: Convergent Workflow for Target Identification.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that assesses target engagement in a native cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.

-

Cell Culture and Treatment: Culture sensitive cells (e.g., HCT-116) to ~80% confluency. Treat cells with either the test compound (at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

-

Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

-

Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

Lysis: Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble proteins; denatured, aggregated proteins will be in the pellet.

-

Protein Analysis: Collect the supernatant and prepare samples for analysis by Western Blot or mass spectrometry.

-

Data Analysis:

-

Western Blot: Run samples on an SDS-PAGE gel and blot for a specific candidate protein identified from computational analysis. A stabilized protein will remain in the supernatant at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.

-

Mass Spectrometry (ITDRF-CETSA): Analyze the entire soluble proteome from each temperature point. Proteins that are stabilized by the compound will be more abundant at higher temperatures in the treated samples. Plotting the abundance vs. temperature generates a "melting curve" for each protein, which will shift to the right upon ligand binding.

-

Phase 3: Target Validation and Mechanistic Pathway Elucidation

Identifying a binding partner is not sufficient. It is imperative to demonstrate that the compound's interaction with the target is responsible for the observed cellular phenotype.

Rationale for Experimental Choices

Target validation involves confirming direct, functional modulation of the purified target protein and then linking that modulation back to the cellular signaling pathway. For example, if the identified target is a kinase, we must show that the compound inhibits its enzymatic activity and, consequently, the phosphorylation of its downstream substrates in cells.

Hypothetical Signaling Pathway and Validation Workflow

Let us assume that our target identification efforts converged on a hypothetical protein kinase, "Kinase X," which is a known driver of proliferation in colon cancer. The mechanism would involve the compound binding to Kinase X, inhibiting its activity, and preventing the phosphorylation of its substrate, "Substrate Y," thereby blocking a pro-proliferative signaling cascade.

Sources

- 1. (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | 356537-07-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 2393-23-9: 4-Methoxybenzylamine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 9. [2412.02471] COMET:Combined Matrix for Elucidating Targets [arxiv.org]

Structural and Physicochemical Characterization of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 356537-07-0)

Executive Summary

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a versatile secondary amine characterized by a flexible 4-methoxybenzyl moiety and a tetrahydrofuran (THF) ring system. Compounds bearing these structural motifs are frequently utilized as critical building blocks in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) modulators.

Because the physicochemical behavior of this molecule—specifically its conformational flexibility and basicity—dictates its pharmacological utility, rigorous analytical characterization is required. This whitepaper provides an authoritative, step-by-step technical guide to validating the molecular weight of this compound via High-Resolution Mass Spectrometry (HRMS) and elucidating its three-dimensional architecture through Single-Crystal X-Ray Diffraction (SCXRD).

Analytical Workflow & Strategy

To achieve a self-validating characterization system, the analytical workflow must account for the molecule's inherent properties. As a secondary amine with multiple rotatable bonds, the free base is typically an oil or low-melting amorphous solid at room temperature. Therefore, structural elucidation requires phase modification (salt formation) prior to crystallographic analysis.

Figure 1: Analytical workflow for molecular weight validation and structural elucidation.

Molecular Weight Validation via HRMS

The Causality of Technique Selection

While standard low-resolution mass spectrometry (LRMS) provides a nominal mass, it cannot distinguish between isobaric molecules. High-Resolution Mass Spectrometry (HRMS) is the gold standard for validating the exact elemental composition of synthetic intermediates [2]. By utilizing Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS), we achieve a mass accuracy of less than 5 parts per million (ppm) [3]. The soft ionization nature of ESI prevents the fragmentation of the fragile ether and amine linkages, ensuring the intact protonated molecular ion [M+H]+ is accurately detected.

Quantitative Data Summary

The theoretical and expected experimental values for the free base of the compound are summarized below.

Table 1: High-Resolution Mass Spectrometry Data for C₁₃H₁₉NO₂

| Parameter | Value |

| Chemical Formula | C₁₃H₁₉NO₂ |

| Average Molecular Weight | 221.30 g/mol [1] |

| Monoisotopic Exact Mass | 221.1416 Da |

| Theoretical [M+H]+ (m/z) | 222.1489 |

| Expected [M+H]+ (m/z) | 222.1492 |

| Mass Error (ppm) | < 2.0 ppm |

Protocol: LC-ESI-TOF MS Workflow

-

Sample Preparation: Dissolve 1.0 mg of the free base (CAS: 356537-07-0) in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) at 0.3 mL/min.

-

Ionization: Operate the ESI source in positive ion mode ( ESI+ ). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

-

Data Acquisition: Acquire TOF-MS data over an m/z range of 100–1000. Calibrate internally using a standard reference lock-mass to ensure high mass accuracy.

Crystal Structure Determination (SCXRD)

The Causality of Salt Formation and Cryocooling

Single-crystal X-ray diffraction (SCXRD) provides unambiguous 3D structural elucidation, detailing bond lengths, angles, and absolute stereochemistry [5]. However, the free base of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exhibits high conformational flexibility. To obtain diffraction-quality crystals, the amine must be converted into a stable salt (e.g., a hydrochloride derivative). This introduces robust intermolecular hydrogen bonding ( N–H⋅⋅⋅Cl− ), which locks the conformation and promotes the formation of a highly ordered crystal lattice.

Furthermore, data collection must be performed at cryogenic temperatures (e.g., 100 K) to minimize the thermal displacement parameters (vibration) of the highly flexible tetrahydrofuran ring, which would otherwise result in smeared electron density maps [4].

Figure 2: Step-by-step methodology for single-crystal isolation and X-ray diffraction analysis.

Protocol: Crystallization and SCXRD Analysis

-

Salt Formation: Dissolve 50 mg of the free base in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 0 °C. Isolate the resulting white hydrochloride precipitate via vacuum filtration.

-

Vapor Diffusion Crystallization: Dissolve the HCl salt in a minimum volume of methanol (solvent) inside a small inner vial. Place this vial inside a larger outer vial containing diethyl ether (antisolvent). Seal the outer chamber and allow vapor equilibration over 3–5 days to yield single crystals.

-

Harvesting & Mounting: Submerge the crystals in Paratone-N oil to prevent solvent loss. Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under a polarized light microscope and mount it on a MiTeGen loop.

-

Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184A˚ ). Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

-

Structure Solution: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Crystallographic Data Summary

Below is the representative crystallographic parameter set expected for the hydrochloride salt of this compound following successful refinement.

Table 2: Representative SCXRD Parameters (HCl Salt Derivative)

| Crystallographic Parameter | Value |

| Empirical Formula | C₁₃H₂₀ClNO₂ |

| Formula Weight | 257.76 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Radiation | Cu Kα ( λ=1.54184A˚ ) |

| Independent Reflections | ~3500 [ R(int)=0.045 ] |

| Final R indexes [ I≥2σ(I) ] | R1=0.038 , wR2=0.095 |

Structural Conformation & Mechanistic Insights

Upon successful refinement, two critical structural features of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine become apparent in the electron density map:

-

Tetrahydrofuran Pucker: The THF ring typically adopts an envelope or half-chair conformation to minimize torsional strain between the adjacent methylene protons.

-

Hydrogen Bonding Network: The protonated secondary amine acts as a bifurcated hydrogen bond donor to the chloride counterions, creating a 1D polymeric chain along the crystallographic axis. The 4-methoxybenzyl groups often engage in offset π−π stacking, further stabilizing the lattice.

References

- Santa Cruz Biotechnology. (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | CAS 356537-07-0.

- Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.

- Biotech-pack. LC-MS high-resolution mass spectrometry molecular weight detection.

- ACS Publications. Single-Crystal X-ray and Neutron Diffraction, and Complementary Computational Studies on the Hydroquinone-CO2 Clathrate.

- IUCr Journals. Crystallography.

What is the exact mass and formula of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

This guide provides a detailed analysis of the fundamental physicochemical properties of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, with a focus on its exact mass and molecular formula. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Attributes

The foundational identity of a chemical compound lies in its molecular formula and mass. These parameters are critical for a multitude of applications, from spectrometric analysis to stoichiometric calculations in synthetic chemistry.

Quantitative Data Summary

For (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, the key quantitative identifiers are summarized below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₂ | [1][2] |

| Molecular Weight (Average) | 221.3 g/mol | [1] |

| Exact Mass | 221.14158 Da | Calculated |

| CAS Number | 356537-07-0 | [1][2] |

Determination of Exact Mass: A Methodological Deep Dive

In mass spectrometry and related high-precision analytical techniques, the concept of "exact mass" is paramount. It is distinct from molecular weight, which is an average based on the natural isotopic abundance of elements. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms.

The Causality Behind the Calculation

The molecular formula for (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is established as C₁₃H₁₉NO₂[1][2]. The calculation of its exact mass is therefore based on the precise masses of the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), Nitrogen (¹⁴N), and Oxygen (¹⁶O).

The calculation is as follows:

-

Carbon (C): 13 atoms × 12.00000 Da (by definition) = 156.00000 Da

-

Hydrogen (H): 19 atoms × 1.007825 Da = 19.148675 Da

-

Nitrogen (N): 1 atom × 14.003074 Da = 14.003074 Da

-

Oxygen (O): 2 atoms × 15.994915 Da = 31.989830 Da

Total Exact Mass = 156.00000 + 19.148675 + 14.003074 + 31.989830 = 221.141579 Da

This value is fundamental for high-resolution mass spectrometry (HRMS), where it serves as the basis for compound identification and verification.

Experimental Workflow: From Structure to Mass

The process of determining the exact mass of a compound is a self-validating system that begins with the elucidation of its structure and culminates in the precise mass calculation.

Sources

Synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: A Detailed Application Protocol

Introduction

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a secondary amine featuring a methoxy-substituted benzyl group and a tetrahydrofuran moiety, is a compound of interest in medicinal chemistry and organic synthesis.[1][2] Its structure presents a versatile scaffold for the development of novel bioactive molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound via a one-pot reductive amination of 4-methoxybenzaldehyde and tetrahydrofurfurylamine using sodium triacetoxyborohydride. This method is noted for its mild conditions, high selectivity, and broad applicability.[3]

Reaction Principle: Reductive Amination

The synthesis proceeds via a direct reductive amination, a cornerstone reaction in amine synthesis. The reaction involves the initial formation of an iminium ion intermediate from the condensation of 4-methoxybenzaldehyde and tetrahydrofurfurylamine under mildly acidic conditions. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride to yield the desired secondary amine. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild enough not to reduce the starting aldehyde, thus minimizing side product formation.[3][4][5][6]

Caption: Reductive amination mechanism.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Example |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 123-11-5 | Merck[3] |

| Tetrahydrofurfurylamine | C₅H₁₁NO | 101.15 | 4795-29-3 | Chem-Impex[7] |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Fisher Scientific[8] |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | ChemSupply Australia[9] |

| Acetic Acid, Glacial | C₂H₄O₂ | 60.05 | 64-19-7 | TCI[10] |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Labotiq[11] |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | - |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | - |

Safety Precautions

-

4-Methoxybenzaldehyde: May cause skin and eye irritation.[12] Harmful if swallowed.[12]

-

Tetrahydrofurfurylamine: Flammable liquid and vapor.[13] Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13]

-

Sodium Triacetoxyborohydride: Flammable solid.[15][16] In contact with water, releases flammable gases.[15][16] Causes skin irritation and serious eye damage. Reacts violently with water.[15][16]

-

Dichloromethane (DCM): Causes skin and serious eye irritation. Suspected of causing cancer. May cause drowsiness or dizziness.

-

Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Hexane and Ethyl Acetate: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Experimental Protocol

Caption: Experimental workflow for the synthesis.

1. Reaction Setup and Imine Formation:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/mmol of the aldehyde).

-

Stir the solution until the aldehyde is completely dissolved.

-

Add tetrahydrofurfurylamine (1.0-1.2 eq) to the solution.

-

Add glacial acetic acid (1.0 eq) to catalyze the imine formation. The formation of the iminium ion is favored under mildly acidic conditions (pH 4-6).[4]

-

Stir the reaction mixture at room temperature for 30-60 minutes.

2. Reduction of the Iminium Ion:

-

To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition should be done carefully to control any potential exotherm.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

3. Reaction Monitoring:

-

Prepare a TLC plate and spot the reaction mixture alongside the starting materials (4-methoxybenzaldehyde and tetrahydrofurfurylamine).

-

Develop the TLC plate using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared and a new, more polar product spot is observed.

4. Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 20 mL).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product is purified by column chromatography on silica gel.

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack the column.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity). The polarity of the eluent can be guided by the Rf value of the product on the TLC plate.

-

Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions under reduced pressure to obtain the purified (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

Quantitative Data Summary

| Reagent | Amount (mmol) | Molar Eq. |

| 4-Methoxybenzaldehyde | 1.0 | 1.0 |

| Tetrahydrofurfurylamine | 1.2 | 1.2 |

| Sodium Triacetoxyborohydride | 1.5 | 1.5 |

| Acetic Acid | 1.0 | 1.0 |

| Expected Yield | - | 70-90% |

Note: The expected yield is an estimate based on similar reductive amination reactions and may vary.

Characterization

The structure of the final product, (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 356537-07-0), should be confirmed by spectroscopic methods.[2]

-

¹H NMR: Expected signals include those for the methoxy group protons (singlet, ~3.7-3.8 ppm), the aromatic protons, the benzylic protons, and the protons of the tetrahydrofuran ring and the adjacent methylene group. A known partial ¹H NMR shows: δ = 3.85–3.75 (m, 1H, THF CH), 3.72 (s, 3H, OCH₃), 2.90 (dd, J = 12.0 Hz, 2H, NCH₂).[12]

-

¹³C NMR: The spectrum should show distinct signals for the methoxy carbon, aromatic carbons, benzylic carbon, and the carbons of the tetrahydrofuran ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (221.30 g/mol ).[2]

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond (for the secondary amine), C-O-C stretching of the ether, and C-H bonds.

Troubleshooting

-

Incomplete reaction: If the starting aldehyde is still present after an extended period, consider adding a slight excess of the amine and the reducing agent.

-

Formation of over-alkylated tertiary amine: This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. Using a stoichiometric amount of the limiting reagent can help minimize this.[4]

-

Difficulty in purification: If the product is difficult to separate from the starting amine, consider using a modified eluent system for column chromatography, potentially with a small amount of triethylamine to reduce tailing of the amine on the silica gel.

References

-

Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [https://www.organic-chemistry.org/books/reviews/082479951 reductions/p201.pdf]([Link] reductions/p201.pdf)

-

Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ChemSupply Australia. (2024, February 4). Safety Data Sheet DICHLOROMETHANE / METHYLENE CHLORIDE. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Godavari Biorefineries Ltd. (n.d.). Sodium Sulphate - MSDS. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

ChemSupply Australia. (2024, February 4). Safety Data Sheet DICHLOROMETHANE / METHYLENE CHLORIDE. Retrieved from [Link]

-

NextSDS. (n.d.). (S)-(+)-Tetrahydrofurfurylamine — Chemical Substance Information. Retrieved from [Link]

-

Fisher Scientific. (2025, December 22). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

Fisher Scientific. (2018, October). Dichloromethane - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | 356537-07-0 | Benchchem [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 16. biotage.com [biotage.com]

Reductive amination methods using (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

An Application and Protocol Guide to the Synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine via Reductive Amination

Authored by: A Senior Application Scientist

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and life sciences industries. Its robustness and versatility make it an indispensable tool for the formation of carbon-nitrogen bonds, which are integral to the structure of countless bioactive molecules.[1] This reaction allows for the efficient construction of secondary and tertiary amines from readily available carbonyl compounds and amines.[2][3] The process typically involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[4][5]

This guide provides a detailed exploration of reductive amination methods specifically tailored for the synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356537-07-0). This molecule incorporates two key structural motifs prevalent in medicinal chemistry: the tetrahydropyran/furan ring system, valued for its ability to improve physicochemical properties, and the p-methoxybenzyl (PMB) group, which can serve as a stable substituent or a cleavable protecting group for the amine.[6][7]

We will present two primary retrosynthetic approaches to this target molecule, detailing optimized protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development. The focus will be on methods employing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages over other hydride sources.[5][8][9][10]

Mechanistic Principles of Reductive Amination

The success of a reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound. The reaction proceeds in two key stages, typically under weakly acidic conditions.

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often catalyzed by a mild acid like acetic acid, forms an imine (for primary amines) or an enamine (for secondary amines).[4] In the acidic medium, the imine is protonated to form an electrophilic iminium ion.[8]

-

Hydride Reduction: A reducing agent then delivers a hydride to the iminium carbon, yielding the final amine product.[2]

The choice of reducing agent is critical. Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts and lower yields.[11][12] In contrast, sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive, making it highly selective for the reduction of the protonated iminium ion over the neutral carbonyl group.[5][8][12] This selectivity allows for a convenient "direct" or "one-pot" procedure where all reactants are combined at the outset.[8]

Synthetic Strategies and Protocols

The target molecule can be synthesized via two logical and convergent pathways. Both strategies leverage the mild and selective nature of sodium triacetoxyborohydride.

Strategy A: Reductive Amination of Tetrahydrofuran-2-carbaldehyde

This approach involves the reaction of 4-methoxybenzylamine with tetrahydrofuran-2-carbaldehyde.

Protocol A: Detailed Step-by-Step Methodology

Materials:

-

4-Methoxybenzylamine (1.0 eq.)

-

Tetrahydrofuran-2-carbaldehyde (1.0-1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq.)

-

Glacial Acetic Acid (AcOH) (optional, ~0.1 eq. or as needed to catalyze)

-

1,2-Dichloroethane (DCE), anhydrous (sufficient to make a ~0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) for extraction

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzylamine (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE). Stir until the amine is fully dissolved.

-

Addition of Aldehyde: Add tetrahydrofuran-2-carbaldehyde (1.0-1.1 eq.) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[11]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq.) to the stirring mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Work-up (Quenching): Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. This step neutralizes the acetic acid and decomposes any remaining reducing agent.[11][13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).

-

Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.[11] Given the basic nature of the amine product, it may be advantageous to use an eluent system containing a small amount of triethylamine (e.g., 0.5-1%) or to use NH-silica gel to prevent peak tailing and improve separation.[11][14]

Strategy B: Reductive Amination of 4-Methoxybenzaldehyde

This alternative and equally viable route involves the reaction of (tetrahydro-furan-2-yl)methanamine with 4-methoxybenzaldehyde. The protocol is nearly identical, with only the starting materials being interchanged.

Protocol B: Detailed Step-by-Step Methodology

Materials:

-

(Tetrahydro-furan-2-yl)methanamine (1.0 eq.)

-

4-Methoxybenzaldehyde (1.0-1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq.)

-

1,2-Dichloroethane (DCE), anhydrous

-

Other reagents and equipment are identical to Protocol A.

Procedure: The procedure follows the same steps as Protocol A, with (tetrahydro-furan-2-yl)methanamine and 4-methoxybenzaldehyde used as the starting amine and aldehyde, respectively. Since aromatic aldehydes often react faster than aliphatic ones, the reaction time may be shorter.[8]

Data Summary and Comparison

While specific yields depend on experimental execution, the following table summarizes typical conditions for these types of transformations based on established literature.[8][10][15]

| Parameter | Strategy A | Strategy B | Rationale & Reference |

| Amine | 4-Methoxybenzylamine | (Tetrahydro-furan-2-yl)methanamine | Commercially available starting materials. |

| Carbonyl | Tetrahydrofuran-2-carbaldehyde | 4-Methoxybenzaldehyde | Commercially available starting materials. |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Triacetoxyborohydride | Mild and selective for iminium ions over aldehydes.[8][9][10] |

| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reactions; THF is a viable alternative.[8][9] |

| Catalyst | Acetic Acid (optional) | Acetic Acid (optional) | Speeds up the formation of the imine/iminium intermediate.[4][16] |

| Temperature | Room Temperature | Room Temperature | The reaction is typically efficient without heating. |

| Typical Yield | 75-95% | 80-98% | Aromatic aldehydes often give slightly higher yields in this reaction.[8] |

Troubleshooting and Optimization

-

Side Product Formation: When using a primary amine, a potential side reaction is dialkylation, leading to a tertiary amine byproduct. This occurs if the newly formed secondary amine product reacts with another molecule of the aldehyde. To minimize this, one can use a slight excess of the primary amine or, alternatively, pre-form the imine by stirring the amine and aldehyde together (sometimes with a dehydrating agent like molecular sieves) before adding the reducing agent.[10][17]

-

Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent. A small amount of acetic acid can be added to catalyze imine formation, which is often the rate-limiting step.[11][16] Reactions are generally faster in DCE than in THF.[8][9]

-

Purification Issues: Basic amines can interact strongly with the acidic silica gel used in column chromatography, causing streaking and poor separation. This can be mitigated by pre-treating the silica with triethylamine or using a mobile phase containing a small percentage of triethylamine or ammonia in methanol.[11][14]

Application Note: The p-Methoxybenzyl (PMB) Group as a Protecting Group

The 4-methoxybenzyl (PMB) group on the nitrogen atom is not just a stable substituent; it is also a widely used protecting group in multi-step synthesis.[6] Its removal regenerates the secondary amine, (tetrahydro-furan-2-ylmethyl)-amine, which can then be used in subsequent synthetic steps. The electron-donating methoxy group makes the PMB group susceptible to oxidative cleavage under conditions that often leave other functional groups, including standard benzyl (Bn) groups, intact.[18]

Common Deprotection Methods:

-

Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) are highly effective for PMB deprotection. The reaction is typically performed in a solvent system like DCM/water.[6][18][19]

-

Acidic Cleavage: Strong acids such as Trifluoroacetic Acid (TFA) can also cleave the PMB group, although this method is less selective if other acid-labile groups are present in the molecule.[19]

The ability to selectively remove the PMB group makes the title compound a valuable intermediate for building more complex molecular architectures.

Conclusion

The synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is readily achieved through direct reductive amination using sodium triacetoxyborohydride. This method is high-yielding, operationally simple, and utilizes a mild reducing agent that tolerates a wide variety of functional groups. By providing two convergent synthetic strategies, along with detailed protocols and troubleshooting advice, this guide equips researchers with the necessary tools to efficiently synthesize this and structurally related amines for applications in drug discovery and development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Park, H., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(7), 4466-4474. [Link]

-

Brainly.com (2024). What is the role of acetic acid in the reductive amination experiment? [Link]

-

Reddy, B. V. S., et al. (2007). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Chemical Communications, (27), 2844-2846. [Link]

-

The Synthetic Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

-

Sato, T., et al. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical and Pharmaceutical Bulletin, 72(2), 213-219. [Link]

-

Somei, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link]

-

Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

-

PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. Reductive amination. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

PubMed. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

-

Reddit. (2023). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]

-

Arsanious, M. H. N., & Mamaghani, M. (2009). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with NaBH4/AcOH system. Arkivoc, 2009(11), 14-23. [Link]

-

Sorochinsky, A. E., & Soloshonok, V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12212-12273. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 14. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. brainly.com [brainly.com]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strategic Application of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as a Key Pharmaceutical Building Block

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a versatile secondary amine that serves as a critical building block in contemporary pharmaceutical development. This document elucidates the strategic importance of its constituent moieties—the 4-methoxybenzyl (PMB) protecting group and the tetrahydrofurfuryl scaffold—and provides detailed, field-proven protocols for its synthesis and subsequent utilization in the construction of complex active pharmaceutical ingredients (APIs). Particular focus is given to its role as a key intermediate in the synthesis of the antiplatelet agent, Ticagrelor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their research and development endeavors.

Introduction: Unpacking the Utility of a Multifunctional Building Block

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine emerges as a strategically designed intermediate, offering a confluence of desirable properties for multi-step synthetic campaigns. Its utility is rooted in the distinct functionalities of its two core components:

-

The 4-Methoxybenzyl (PMB) Group: The PMB group serves as a robust and reliable protecting group for the secondary amine.[1] Its widespread use in organic synthesis stems from its stability across a broad range of reaction conditions and, critically, the mild and specific methods available for its cleavage.[2][3] This allows for the unmasking of the secondary amine at a strategic point in a synthetic sequence, preventing unwanted side reactions.

-

The Tetrahydrofurfuryl Moiety: The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] Its inclusion can enhance solubility, modulate pharmacokinetic properties, and provide a three-dimensional framework for precise interaction with biological targets.[5][6][7] Tetrahydrofurfurylamine, the parent amine of this moiety, is a versatile chemical intermediate in its own right.[8][9]

The combination of these two motifs in a single molecule provides a pre-functionalized building block that can be readily incorporated into larger, more complex molecular architectures, streamlining the synthetic process and facilitating the exploration of chemical space in drug discovery programs.

Synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: A Protocol Grounded in Reductive Amination

The most direct and widely employed method for the synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is the reductive amination of 4-methoxybenzaldehyde with tetrahydrofurfurylamine. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.

Synthetic Workflow

Caption: Reductive amination workflow for the synthesis of the target building block.

Detailed Experimental Protocol

This protocol describes a robust and scalable procedure for the synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 13.62 g | 1.0 |

| Tetrahydrofurfurylamine | C₅H₁₁NO | 101.15 | 10.12 g | 1.0 |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 25.43 g | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 5.7 mL | 1.0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (13.62 g, 100 mmol) and dichloromethane (200 mL). Stir until the aldehyde is completely dissolved.

-

Addition of Amine and Acid: To the stirred solution, add tetrahydrofurfurylamine (10.12 g, 100 mmol) followed by glacial acetic acid (5.7 mL, 100 mmol). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (25.43 g, 120 mmol) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as a colorless to pale yellow oil.

Application in Pharmaceutical Synthesis: The Case of Ticagrelor

A prime example of the utility of a PMB-protected tetrahydrofurfurylamine derivative is in the synthesis of Ticagrelor , a P2Y12 platelet inhibitor used to prevent thrombotic events.[2][10] While the exact intermediate used in all reported syntheses may vary slightly, the core strategy often involves the N-alkylation of a pyrimidine intermediate with an amine building block structurally analogous to our topic compound.

Retrosynthetic Analysis and the Role of the Building Block

The synthesis of Ticagrelor can be conceptually broken down, highlighting the importance of key intermediates.[2][9]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A kind of preparation method of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate | C14H25NO10 | CID 72206654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 9. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Cleavage: A Guide to the Deprotection of the p-Methoxybenzyl (PMB) Group from (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine